REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][CH:10]([NH:17]S(C(C)(C)C)=O)[C:11]2[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1.Cl>CO.O1CCOCC1>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][CH:10]([NH2:17])[C:11]2[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1
|
Name
|
2-methyl-propane-2-sulfinic acid [2-(3,5-dimethyl-phenyl)-1-(1-methyl-1H-pyrazol-4-yl)-ethyl]-amide
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)CC(C=1C=NN(C1)C)NS(=O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with aqueous potassium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phases dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent a yellowish oil
|
Type
|
CUSTOM
|
Details
|
was obtained in 77% yield (1.05 g)
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=C(C1)C)CC(C=1C=NN(C1)C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |